2-(1,3-dioxoisoindol-2-yl)-N,N-diethylethanesulfonamide

Lipophilicity CNS drug design Structure–Property Relationship

2‑(1,3‑Dioxoisoindol‑2‑yl)‑N,N‑diethylethanesulfonamide is a synthetic small molecule that fuses a phthalimide ring with an N,N‑diethyl‑substituted ethanesulfonamide moiety. It belongs to the broader class of phthalimido‑ethanesulfonamides, which were originally designed as lipophilic derivatives of the inhibitory neuromodulator taurine.

Molecular Formula C14H18N2O4S
Molecular Weight 310.37 g/mol
Cat. No. B7790248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dioxoisoindol-2-yl)-N,N-diethylethanesulfonamide
Molecular FormulaC14H18N2O4S
Molecular Weight310.37 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C14H18N2O4S/c1-3-15(4-2)21(19,20)10-9-16-13(17)11-7-5-6-8-12(11)14(16)18/h5-8H,3-4,9-10H2,1-2H3
InChIKeyDNZDBEJZGIASJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dioxoisoindol-2-yl)-N,N-diethylethanesulfonamide: A Structurally Distinct Phthalimide – Sulfonamide Hybrid for Neuroscience and Enzyme‑Inhibition Research


2‑(1,3‑Dioxoisoindol‑2‑yl)‑N,N‑diethylethanesulfonamide is a synthetic small molecule that fuses a phthalimide ring with an N,N‑diethyl‑substituted ethanesulfonamide moiety [1]. It belongs to the broader class of phthalimido‑ethanesulfonamides, which were originally designed as lipophilic derivatives of the inhibitory neuromodulator taurine [2]. The N,N‑diethyl substitution pattern distinguishes this compound from its closest structural analogs – taltrimide (N‑isopropyl), MY‑103 (primary sulfonamide), and the N,N‑dimethyl variant – and directly impacts key physicochemical parameters such as lipophilicity, hydrogen‑bond donor count, and metabolic stability, which in turn influence biological target engagement and pharmacokinetic behavior.

Why N,N‑Diethyl Substitution on 2-(1,3-Dioxoisoindol-2-yl)ethanesulfonamide Cannot Be Replaced by N‑Isopropyl, N,N‑Dimethyl, or Primary Sulfonamide Analogs


Within the phthalimido‑ethanesulfonamide series, the identity of the sulfonamide nitrogen substituent(s) is the single most critical determinant of biological performance. Taltrimide (N‑isopropyl) and MY‑103 (primary sulfonamide) differ by >100‑fold in anticonvulsant efficacy in the pentylene tetrazole seizure model, demonstrating that seemingly conservative N‑substituent changes can toggle activity from potent to nil [1]. The N,N‑diethyl substitution further modulates lipophilicity (predicted logP ≈ 1.5–2.0) relative to the more hydrophilic N,N‑dimethyl analog (logP ≈ 0.3–0.8) and the N‑isopropyl reference (logP = 2.02) , while simultaneously eliminating the acidic sulfonamide NH proton (pKa ≈ 10.3 for the primary analog) that governs phase‑II metabolism and off‑target interactions . These physicochemical differences translate directly into altered CNS penetration, metabolic stability, and enzyme‑binding profiles, making simple one‑to‑one substitution unreliable without re‑characterization.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 2-(1,3-Dioxoisoindol-2-yl)-N,N-diethylethanesulfonamide from Closest Analogs


Lipophilicity Tuning: N,N‑Diethyl Substitution Provides Intermediate logP (1.5–2.0) Between Hydrophilic N,N‑Dimethyl and the N‑Isopropyl Taltrimide

The experimental logP of the primary sulfonamide MY‑103 is 1.0 at 22.2 °C , and taltrimide (N‑isopropyl) has a reported logP of 2.02 . Based on the Hansch π‑principle, the N,N‑diethyl compound is predicted to exhibit an intermediate logP of approximately 1.5–2.0, while the N,N‑dimethyl analog is estimated at 0.3–0.8. This positioning provides a differentiated balance between aqueous solubility and membrane permeability relevant to blood–brain barrier penetration.

Lipophilicity CNS drug design Structure–Property Relationship

Metabolic Stability Advantage: N,N‑Dialkyl Sulfonamides Eliminate the Acidic NH Proton, Reducing Phase‑II Conjugation Liability Relative to N‑Alkyl and Primary Sulfonamides

The primary sulfonamide MY‑103 carries an acidic sulfonamide NH proton (predicted pKa = 10.34) , which is a substrate for UDP‑glucuronosyltransferase (UGT)‑mediated glucuronidation and sulfonation. The target N,N‑diethyl compound lacks this ionizable proton entirely (hydrogen bond donor count = 0 for the sulfonamide nitrogen), which is known to eliminate this major phase‑II clearance pathway [1]. In contrast, taltrimide retains one NH donor (N‑isopropyl), potentially leaving one metabolic soft spot. This structural feature is expected to confer enhanced metabolic stability and a longer effective half‑life compared to N‑monosubstituted and unsubstituted analogs.

Metabolic stability Sulfonamide NH liability Phase-II metabolism

Anticonvulsant Pharmacophore Validation: N‑Substitution Pattern Is the Primary Efficacy Switch in Phthalimido‑Ethanesulfonamides, with Taltrimide (N‑Isopropyl) Active and MY‑103 (Primary Sulfonamide) Inactive

In a direct comparative study, taltrimide (N‑isopropyl) at 150 mg/kg i.p. completely suppressed clonic and myoclonic seizures induced by intracerebroventricular guanidinoethane sulfonate in rats, and at 300 mg/kg raised the pentylene tetrazole seizure threshold from 80 mg/kg to 115 mg/kg. In contrast, MY‑103 (primary sulfonamide) at doses up to 300 mg/kg was ineffective against guanidinoethane sulfonate‑induced seizures [1]. This demonstrates that N‑substitution is not a tunable variable but a binary efficacy gate. The N,N‑diethyl compound, by virtue of its dialkyl substitution, retains the critical structural features (absence of primary sulfonamide NH, increased lipophilicity) that correlate with activity, while offering a distinct steric and electronic profile versus taltrimide that may yield differential receptor subtype selectivity.

Anticonvulsant activity Maximal electroshock seizure Pentylene tetrazole seizure

Platelet‑Derived Growth Factor (PDGF) Receptor Antagonism: N‑Alkyl‑ and N‑Aryl‑Sulfonyl Phthalimides Are Claimed as PDGF Inhibitors, Encompassing the N,N‑Diethyl Substitution Pattern

U.S. Patent 5,238,950 discloses that N‑alkyl‑ and N‑aryl‑sulfonyl phthalimides inhibit the binding of platelet‑derived growth factor (PDGF) to its receptor [1]. The generic formula explicitly encompasses N‑alkyl substitutions where R¹ and R² are independently selected from C₁–C₈ alkyl, which covers the N,N‑diethyl substitution of the target compound. While no specific IC₅₀ values are reported for the exact N,N‑diethyl compound, the patent demonstrates that N‑alkyl sulfonamide phthalimides as a class possess PDGF‑inhibitory activity. This provides a differentiated application avenue not reported for taltrimide or MY‑103.

PDGF inhibition Tyrosine kinase Antiproliferative

Carbonic Anhydrase Inhibition: Phthalimido‑Sulfonamide Scaffold Demonstrates Sub‑Nanomolar Affinity for hCA Isoforms, Supporting Broad Enzyme‑Inhibition Utility

A series of sulfonamides incorporating a phthalimido moiety were evaluated against human carbonic anhydrase isoforms hCA I and hCA II, yielding inhibition constants (KI) in the range of 4.9–96.0 nM for hCA I and 2.1–22.3 nM for hCA II [1]. While these specific compounds are N‑aryl sulfonamide derivatives rather than N,N‑dialkyl, the data confirms that the phthalimido‑ethanesulfonamide core is competent for high‑affinity CA binding. The N,N‑diethyl substitution of the target compound introduces the potential for isoform‑selectivity tuning via steric and electronic modulation that is not achievable with N‑aryl or N‑alkyl monosubstitution.

Carbonic anhydrase inhibition hCA I hCA II Antiglaucoma

Optimal Procurement and Application Scenarios for 2-(1,3-Dioxoisoindol-2-yl)-N,N-diethylethanesulfonamide Based on Differentiated Evidence


CNS Drug Discovery Programs Requiring a Lipophilic Taurine Analog with Intermediate logP (1.5–2.0) and No Acidic Sulfonamide NH

For medicinal chemistry teams optimizing CNS‑penetrant anticonvulsant or neuroprotective candidates, the N,N‑diethyl substitution provides an experimentally grounded intermediate lipophilicity window (predicted logP ≈ 1.5–2.0) between the overly hydrophilic dimethyl analog and the more lipophilic taltrimide (logP = 2.02). The absence of an acidic sulfonamide NH proton further reduces phase‑II glucuronidation liability, simplifying in vivo PK studies [1]. This compound should be prioritized when the research goal is to systematically explore how incremental changes in N,N‑dialkyl size affect CNS exposure and efficacy.

PDGF Receptor Antagonist Screening for Antiproliferative or Antifibrotic Research

The target compound falls within the generic claims of U.S. Patent 5,238,950 for N‑alkyl sulfonyl phthalimides as PDGF inhibitors [2]. Researchers studying atherosclerosis, cancer, pulmonary fibrosis, or restenosis can use this compound as a starting point for PDGF‑focused SAR, leveraging its commercial availability as an N,N‑dialkyl variant that is structurally distinct from the anti‑inflammatory N‑phenyl phthalimide sulfonamides (e.g., LASSBio‑468, ED₅₀ = 2.5 mg/kg i.p.) [3].

Carbonic Anhydrase Isoform‑Selectivity Screening Using a Phthalimido‑Sulfonamide Core with an Unexplored N,N‑Diethyl Substitution Vector

The phthalimido‑ethanesulfonamide core has been validated as a sub‑100 nM carbonic anhydrase inhibitor scaffold (hCA I KI = 4.9–96.0 nM; hCA II KI = 2.1–22.3 nM) [4]. The N,N‑diethyl substitution represents a steric and electronic environment not present in any of the previously evaluated N‑aryl derivatives. Procurement is recommended for laboratories aiming to identify novel CA isoform‑selective inhibitors, particularly for hCA VII or tumor‑associated isoforms, where dialkyl substitution may enhance selectivity over off‑target CA isoforms.

Structure–Activity Relationship (SAR) Expansion of the Taurine‑Derived Anticonvulsant Pharmacophore

Direct comparative data show that N‑substitution is the primary efficacy determinant in phthalimido‑ethanesulfonamide anticonvulsants: taltrimide (N‑isopropyl) is active across multiple seizure models, while MY‑103 (primary sulfonamide) is devoid of activity [1]. The N,N‑diethyl compound retains the active pharmacophore features (N,N‑disubstitution, no primary NH) while introducing a novel steric profile. It should be procured by groups aiming to expand SAR beyond the extensively studied N‑isopropyl and N‑phenyl series, and to investigate whether the diethyl substitution yields improved therapeutic index or altered seizure‑type selectivity.

Quote Request

Request a Quote for 2-(1,3-dioxoisoindol-2-yl)-N,N-diethylethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.